molecular formula C10H15NO B14847067 3-(Dimethylamino)-5-ethylphenol

3-(Dimethylamino)-5-ethylphenol

Cat. No.: B14847067
M. Wt: 165.23 g/mol
InChI Key: DCWKZOZDCKUKMG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-ethylphenol is an organic compound characterized by a phenol group substituted with a dimethylamino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-5-ethylphenol typically involves the alkylation of 3-amino-5-ethylphenol with dimethyl sulfate or a similar methylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated phenols or other substituted derivatives.

Scientific Research Applications

3-(Dimethylamino)-5-ethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenol group can undergo redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    3-(Dimethylamino)phenol: Lacks the ethyl group, resulting in different chemical and biological properties.

    5-Ethyl-2-hydroxyaniline: Similar structure but with an amino group instead of a dimethylamino group.

Uniqueness: 3-(Dimethylamino)-5-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(dimethylamino)-5-ethylphenol

InChI

InChI=1S/C10H15NO/c1-4-8-5-9(11(2)3)7-10(12)6-8/h5-7,12H,4H2,1-3H3

InChI Key

DCWKZOZDCKUKMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)N(C)C

Origin of Product

United States

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